

An In-depth Technical Guide to 2-tert-Butyl-4-nitroindole

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-tert-Butyl-4-nitroindole

CAS No.: 242794-70-3

Cat. No.: B1316225

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-tert-Butyl-4-nitroindole**, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from structurally related analogs to propose synthetic pathways, analytical characterization techniques, and essential safety protocols. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis and study of **2-tert-Butyl-4-nitroindole** and its derivatives.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and natural products. The introduction of a nitro group and a sterically demanding tert-butyl group at specific positions on the indole ring can significantly influence the molecule's electronic properties, reactivity, and pharmacological profile. **2-tert-Butyl-4-nitroindole**, while

not extensively documented in public databases, represents a valuable target for synthetic exploration and potential applications in drug discovery and materials science.

Note: A specific CAS (Chemical Abstracts Service) number for **2-tert-Butyl-4-nitroindole** could not be definitively identified in the available literature, suggesting it may be a novel or less-common compound. A closely related chlorinated analog, 2-tert-Butyl-7-chloro-4-nitroindole, has been assigned the CAS number 1000018-53-0.[1]

Proposed Synthesis

The synthesis of **2-tert-Butyl-4-nitroindole** can be approached through several strategic routes, primarily involving the construction of the indole core followed by nitration, or the nitration of a pre-formed 2-tert-butylindole.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the nitro group, suggesting a late-stage nitration of 2-tert-butylindole. The 2-tert-butylindole precursor can be synthesized via established indole syntheses, such as the Fischer indole synthesis.



[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of **2-tert-Butyl-4-nitroindole**.

Proposed Synthetic Protocol: Fischer Indole Synthesis and Nitration

This protocol outlines a two-step synthesis starting from commercially available precursors.

Step 1: Synthesis of 2-tert-Butylindole

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In this case, phenylhydrazine and pivalaldehyde (2,2-dimethylpropanal) would be the appropriate starting materials.

- Reaction: Phenylhydrazine reacts with pivalaldehyde to form a phenylhydrazone.
- Cyclization: The phenylhydrazone undergoes an acid-catalyzed intramolecular electrophilic substitution (the [2][2]-sigmatropic rearrangement) to form the indole ring.

Step 2: Nitration of 2-tert-Butylindole

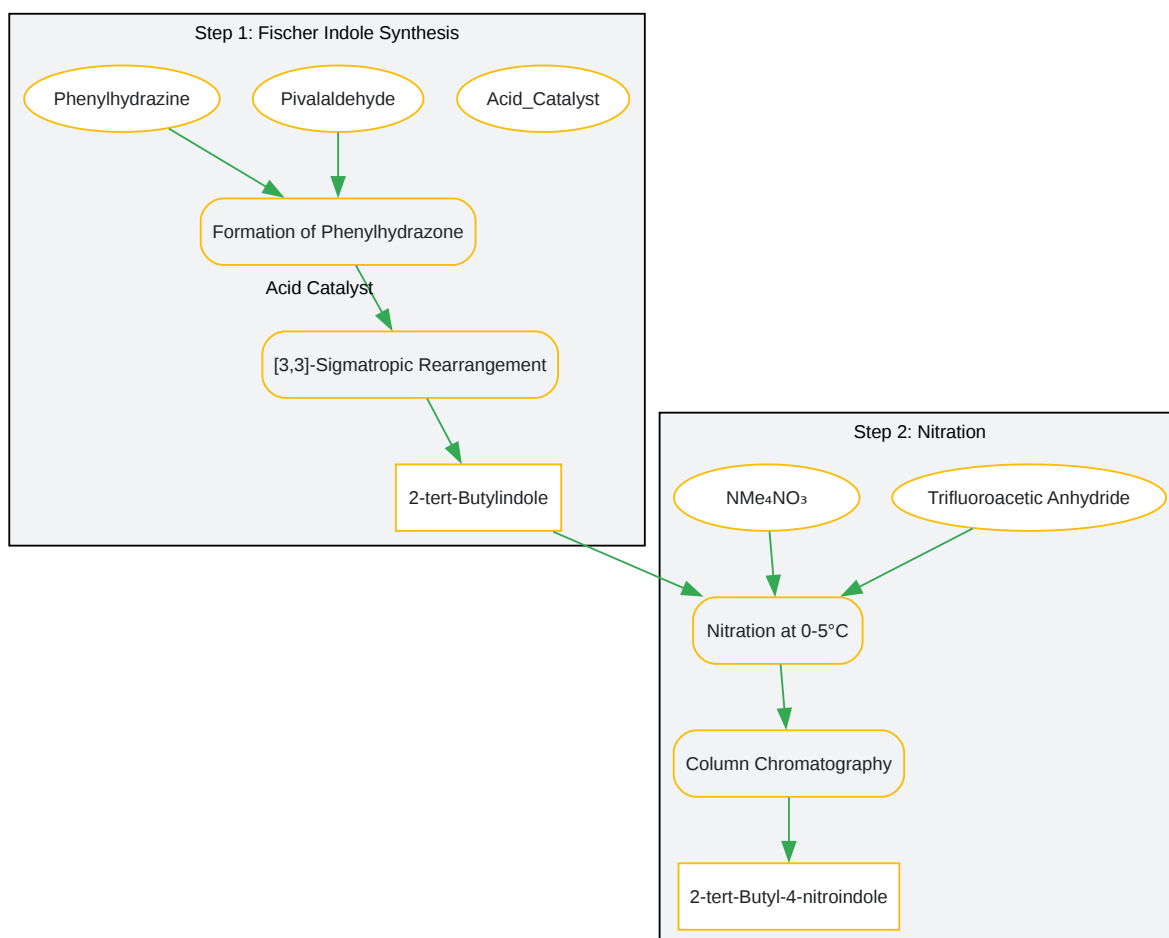
The nitration of the indole ring is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The electron-rich indole nucleus is susceptible to oxidation under harsh nitrating conditions. The directing effects of the existing substituents will influence the position of the incoming nitro group. The bulky tert-butyl group at the 2-position may sterically hinder substitution at the 3-position, potentially favoring substitution on the benzene ring portion of the indole.

A common method for the nitration of indoles under non-acidic conditions involves the use of tetramethylammonium nitrate (NMe_4NO_3) and trifluoroacetic anhydride.^[2] This method can provide good yields of 3-nitroindoles from various substituted indoles.^[2] While this method typically favors the 3-position, the steric bulk of the 2-tert-butyl group might influence the regioselectivity towards the 4-position.

Experimental Protocol:

- Dissolution: Dissolve 2-tert-butylindole (1 mmol) and tetramethylammonium nitrate (1.1 mmol) in acetonitrile (1 mL) in a reaction tube.^[2]
- Cooling: Cool the reaction mixture to 0–5 °C in an ice bath.^[2]
- Addition of Reagent: Slowly add a solution of trifluoroacetic anhydride (420 mg in 1 mL of acetonitrile) to the cooled mixture.^[2]
- Reaction: Maintain the reaction at 0–5 °C for approximately 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).^[2]
- Quenching: Upon completion, quench the reaction by the careful addition of a saturated aqueous solution of sodium carbonate.^[2]
- Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.^[2]

- Purification: Dry the combined organic extracts, evaporate the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel.



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2-tert-Butyl-4-nitroindole**.

Physicochemical Properties and Characterization

The physicochemical properties of **2-tert-Butyl-4-nitroindole** can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value / Characteristic | Basis of Prediction |
|-------------------|--|---|
| Molecular Formula | C ₁₂ H ₁₄ N ₂ O ₂ | From structure |
| Molecular Weight | 218.25 g/mol | From molecular formula |
| Appearance | Yellowish crystalline solid | Typical for nitroaromatic compounds |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water | Presence of nonpolar tert-butyl group and polar nitro group |
| Melting Point | Expected to be a solid at room temperature with a distinct melting point | Based on similar substituted indoles |

Analytical Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Will show characteristic signals for the aromatic protons on the indole ring, the N-H proton (if not exchanged), and a sharp singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.
 - ¹³C NMR: Will display signals for the quaternary carbons of the tert-butyl group and the indole ring, as well as signals for the CH carbons of the aromatic system.
- Infrared (IR) Spectroscopy: Will exhibit characteristic absorption bands for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically in the regions of 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).

- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the nitro group or components of the tert-butyl group.
- High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the synthesized compound, typically using a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Safety and Handling

While specific toxicity data for **2-tert-Butyl-4-nitroindole** is not available, it is prudent to handle this compound with care, following standard laboratory safety procedures for new chemical entities. The safety precautions for related nitroaromatic compounds should be considered.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3][4] Avoid contact with skin and eyes.[3][4] Do not eat, drink, or smoke in the laboratory.[5]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[3][4]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Considerations based on Analogs:

- Nitroaromatic compounds can be mutagenic, and some are suspected of causing genetic defects.[3]
- Similar to other organic compounds, it may be harmful if swallowed or inhaled and may cause skin and eye irritation.[6][7]

Potential Applications

The unique combination of a bulky lipophilic group and a polar, electron-withdrawing group suggests several potential areas of application for **2-tert-Butyl-4-nitroindole**.

- **Medicinal Chemistry:** The indole scaffold is a privileged structure in drug discovery. The introduction of the nitro group can modulate the electronic properties and potential biological activity. Nitroaromatic compounds are known to have a range of bioactivities, and this derivative could be explored as a precursor for novel therapeutic agents.
- **Organic Synthesis:** The nitro group can serve as a versatile functional handle for further chemical transformations, such as reduction to an amine, which can then be used to construct more complex molecules.
- **Materials Science:** The electronic properties imparted by the nitro group could make this compound or its derivatives of interest in the development of novel organic electronic materials.

Conclusion

This technical guide has provided a comprehensive overview of **2-tert-Butyl-4-nitroindole**, a compound for which direct experimental data is scarce. By leveraging established synthetic methodologies and analytical principles from related compounds, this guide offers a foundational framework for its synthesis, characterization, and safe handling. The proposed synthetic route, utilizing the Fischer indole synthesis followed by a regioselective nitration, presents a viable pathway for obtaining this molecule. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this intriguing indole derivative.

References

- Pandit, S., Pandey, V. K., Adhikari, A. S., Kumar, S., Maurya, A. K., Kant, R., & Majumda, N. (2023). Palladium-Catalyzed Dearomative [4+2]-Cycloaddition toward Hydrocarbazoles. *The Journal of Organic Chemistry*.
- Sonsona, I. G. (2015). Indole, a Privileged Structural Core Motif. *Synlett*, 26(16), 2325–2326.
- Organic Syntheses. (n.d.). 4-nitroindole. Retrieved January 23, 2026, from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-tert-Butyl-7-chloro-4-nitroindole | CymitQuimica \[cymitquimica.com\]](#)
- [2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. fishersci.com \[fishersci.com\]](#)
- [4. assets.thermofisher.com \[assets.thermofisher.com\]](#)
- [5. chemos.de \[chemos.de\]](#)
- [6. echemi.com \[echemi.com\]](#)
- [7. pim-resources.coleparmer.com \[pim-resources.coleparmer.com\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-tert-Butyl-4-nitroindole]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1316225/docs#an-in-depth-technical-guide-to-2-tert-butyl-4-nitroindole\]](https://www.benchchem.com/product/b1316225/docs#an-in-depth-technical-guide-to-2-tert-butyl-4-nitroindole)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)